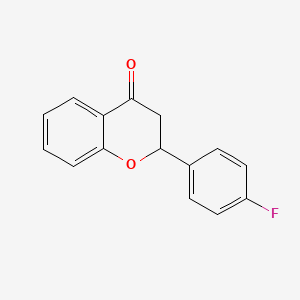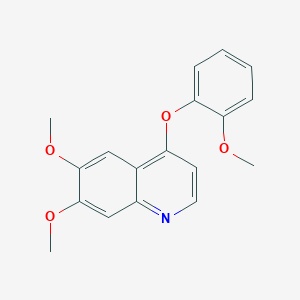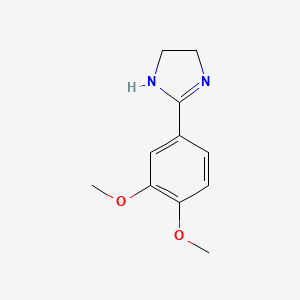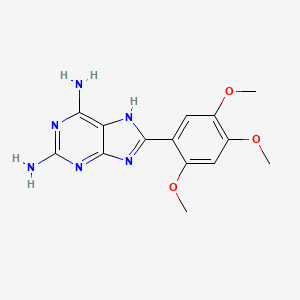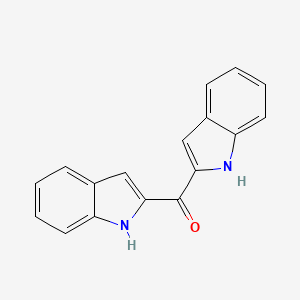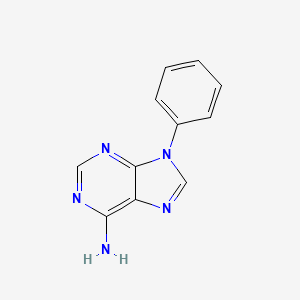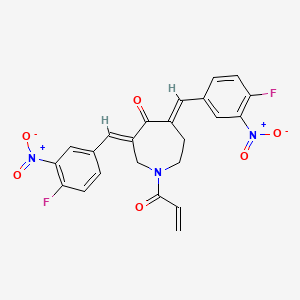
Vlx1570
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VLX1570 is under investigation in clinical trial NCT02372240 (A Study of VLX1570 and Dexamethasone in Myeloma Patients).
Scientific Research Applications
Cancer Therapy: Targeting Multiple Myeloma
- VLX1570 has been shown to selectively inhibit ubiquitin-specific protease-14 (USP14) and induce apoptosis in multiple myeloma cells. This effect is due to its action on proteasome deubiquitinase activity, leading to the accumulation of proteasome-bound high molecular weight polyubiquitin conjugates and subsequent apoptotic responses in cancer cells (Wang et al., 2016).
Clinical Trials for Relapsed and Refractory Multiple Myeloma
- A phase 1 study explored the safety, tolerability, and pharmacokinetics of VLX1570 in patients with relapsed and refractory multiple myeloma. The study noted anti-myeloma effects at certain dosage levels, but also identified severe pulmonary toxicity at higher doses, leading to the discontinuation of the study (Rowinsky et al., 2020).
Therapeutic Potential in Leukemia
- VLX1570 has demonstrated potential anti-leukemic effects, particularly in inducing apoptosis in leukemia cell lines. This is achieved through the generation of reactive oxygen species (ROS) and induction of endoplasmic reticulum (ER) stress (Kurozumi et al., 2021).
Combination Therapy for Acute Lymphoblastic Leukemia
- Research indicates that VLX1570 is effective in treating acute lymphoblastic leukemia (ALL) cells, particularly when combined with L-asparaginase. This combination results in additive or synergistic antiproliferative effects, making it a promising therapeutic option for ALL (Mazurkiewicz et al., 2017).
Potential in Treating Lung Cancer
- VLX1570 has shown effectiveness against lung cancer cells by inhibiting cell proliferation and inducing apoptosis. It modulates the ER stress and AKT pathway, suggesting its potential as a novel therapy for lung cancer (Wang et al., 2021).
Mechanistic Insights and Toxicity Considerations
- Research has also focused on understanding the mechanism of action of VLX1570 and related compounds, as well as potential nonspecific protein aggregation leading to cellular toxicity (Ward et al., 2019).
properties
CAS RN |
1956378-23-6 |
|---|---|
Product Name |
Vlx1570 |
Molecular Formula |
C23H17F2N3O6 |
Molecular Weight |
469.4 |
IUPAC Name |
(3E,5E)-3,5-bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one |
InChI |
InChI=1S/C23H17F2N3O6/c1-2-22(29)26-8-7-16(9-14-3-5-18(24)20(11-14)27(31)32)23(30)17(13-26)10-15-4-6-19(25)21(12-15)28(33)34/h2-6,9-12H,1,7-8,13H2/b16-9+,17-10+ |
InChI Key |
SCKXBVLYWLLALY-CZCYGEDCSA-N |
Isomeric SMILES |
C=CC(=O)N1CC/C(=C\C2=CC(=C(C=C2)F)[N+](=O)[O-])/C(=O)/C(=C/C3=CC(=C(C=C3)F)[N+](=O)[O-])/C1 |
SMILES |
C=CC(=O)N1CCC(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)C(=CC3=CC(=C(C=C3)F)[N+](=O)[O-])C1 |
Canonical SMILES |
C=CC(=O)N1CCC(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)C(=CC3=CC(=C(C=C3)F)[N+](=O)[O-])C1 |
Other CAS RN |
1956378-23-6 |
synonyms |
VLX1570 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




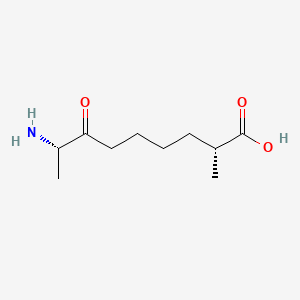
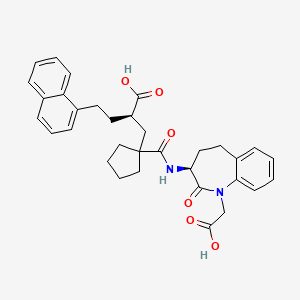
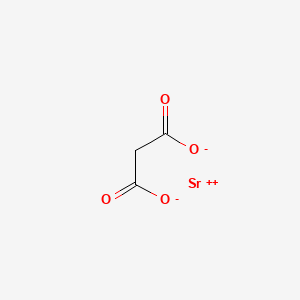
![Acetamide, N-[4-(dimethylamino)-2-butyn-1-yl]-N-methyl-](/img/structure/B3062155.png)
![(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione](/img/structure/B3062160.png)
